molecular formula C13H20N2O B12082896 Urea, tetra-2-propenyl-

Urea, tetra-2-propenyl-

Cat. No.: B12082896
M. Wt: 220.31 g/mol
InChI Key: RDCFZWUYRVLGKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, tetra-2-propenyl- typically involves the reaction of allylamine with phosgene or its derivatives under controlled conditions. One common method is the reaction of allylamine with phosgene in the presence of a base, such as triethylamine, to form the desired tetraallylurea. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of urea, tetra-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic and reactive compound, and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Urea, tetra-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, saturated ureas, and various substituted ureas, depending on the specific reagents and conditions used .

Scientific Research Applications

Urea, tetra-2-propenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of urea, tetra-2-propenyl- involves its interaction with various molecular targets. The allyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Urea, allyl-: Contains one allyl group attached to the urea core.

    Urea, di-2-propenyl-: Contains two allyl groups attached to the urea core.

    Urea, tri-2-propenyl-: Contains three allyl groups attached to the urea core.

Uniqueness

Urea, tetra-2-propenyl- is unique due to the presence of four allyl groups, which confer distinct chemical and physical properties. This makes it more reactive and versatile compared to its analogs with fewer allyl groups .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1,1,3,3-tetrakis(prop-2-enyl)urea

InChI

InChI=1S/C13H20N2O/c1-5-9-14(10-6-2)13(16)15(11-7-3)12-8-4/h5-8H,1-4,9-12H2

InChI Key

RDCFZWUYRVLGKT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)N(CC=C)CC=C

Origin of Product

United States

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